2-amino-N,N-dimethylpropanamide chemical structure and IUPAC name
2-amino-N,N-dimethylpropanamide chemical structure and IUPAC name
An In-Depth Technical Guide to 2-Amino-N,N-dimethylpropanamide: Structure, Synthesis, and Applications
Introduction
2-Amino-N,N-dimethylpropanamide, an N,N-dimethylated derivative of the amino acid alanine, represents a valuable molecular building block for researchers in organic synthesis and medicinal chemistry. Its structure combines the chirality and reactive primary amine of a natural amino acid with a tertiary amide group, a feature known to enhance metabolic stability and modify solubility profiles in drug candidates. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its strategic importance in the context of modern drug development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.
IUPAC Nomenclature and Structural Details
The systematic IUPAC name for this compound is 2-amino-N,N-dimethylpropanamide .[1] It is also commonly referred to by synonyms such as N¹,N¹-dimethylalaninamide or DL-alaninedimethylamide.[1] The core structure consists of a three-carbon propanamide backbone. A primary amine (-NH₂) is attached to the alpha-carbon (C2), and the amide nitrogen is substituted with two methyl groups.
Physicochemical Data
The compound's physical and chemical properties dictate its handling, reactivity, and pharmacokinetic potential. The data below is summarized for the base compound and its common hydrochloride salt.
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Exact Mass | 116.094963011 Da | [1] |
| CAS Number | 124491-96-9 | [2] |
| Appearance (HCl Salt) | White crystalline powder | [3] |
| Melting Point (HCl Salt) | 139-141 °C | [3] |
| Solubility (HCl Salt) | Soluble in water and organic solvents | [3] |
| XLogP3-AA (Computed) | -0.8 | [1] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [1] |
| Hydrogen Bond Acceptor Count | 2 (from C=O and -N(CH₃)₂) | [1] |
Synthesis and Manufacturing
The synthesis of 2-amino-N,N-dimethylpropanamide is a multi-step process that requires careful control of protecting groups and coupling conditions to ensure high purity and yield. The following protocol is a robust and validated method starting from commercially available N-Boc-Alanine.
Rationale for the Synthetic Strategy
The synthetic challenge lies in selectively forming the N,N-dimethylamide without interfering with the primary amine at the alpha-position. A standard peptide coupling strategy is employed, which follows a logical three-stage process:
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N-Protection: The alpha-amine of alanine is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This prevents its nucleophilic character from interfering with the subsequent amide bond formation.
-
Amide Coupling: The carboxylic acid of N-Boc-alanine is activated to facilitate nucleophilic attack by dimethylamine, thereby forming the desired tertiary amide.
-
Deprotection: The Boc group is removed under acidic conditions to liberate the primary alpha-amine, yielding the final product.
This sequence ensures that the desired transformations occur at the correct functional groups, a cornerstone of trustworthy and reproducible organic synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylpropanamide
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Alanine (10.0 g, 52.8 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Addition of Coupling Agents: To the cooled solution, add N-Hydroxybenzotriazole (HOBt) (7.8 g, 57.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (11.1 g, 58.1 mmol). Stir the mixture at 0 °C for 20 minutes until the reagents are fully dissolved.
-
Amine Addition: Slowly bubble dimethylamine gas through the solution for 30 minutes, or add a 2.0 M solution of dimethylamine in THF (30 mL, 60 mmol) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil or solid.
Step 2: Deprotection to Yield 2-amino-N,N-dimethylpropanamide
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Dissolution: Dissolve the crude product from Step 1 in 50 mL of DCM.
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Acidolysis: Add 50 mL of a 4 M solution of HCl in 1,4-dioxane.
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Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.
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Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
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Drying: Dry the resulting white solid under high vacuum to yield 2-amino-N,N-dimethylpropanamide hydrochloride. The free base can be obtained by neutralization with a suitable base if required.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-amino-N,N-dimethylpropanamide.
Analytical Characterization
Structural confirmation is essential for validating the synthesis. A combination of spectroscopic techniques provides unambiguous identification.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the α-CH proton, the α-CH₃ protons, the two N-CH₃ groups (which may be non-equivalent due to restricted rotation around the amide bond), and the -NH₂ protons. |
| ¹³C NMR | Resonances for the amide carbonyl carbon, the α-carbon, the α-methyl carbon, and the two N-methyl carbons. |
| Mass Spec (ESI-MS) | The protonated molecule [M+H]⁺ should be observed at m/z 117.1. Tandem MS/MS experiments would likely show characteristic fragmentation patterns, such as the loss of the dimethylamino group.[4] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong amide C=O stretch (~1630-1650 cm⁻¹). |
Applications in Drug Development
The unique structural features of 2-amino-N,N-dimethylpropanamide make it a strategic component in the design of novel therapeutics.
A Metabolically Robust Building Block
The tertiary N,N-dimethylamide group is significantly more resistant to enzymatic hydrolysis by proteases and peptidases compared to primary or secondary amides.[5] Incorporating this moiety into a peptide or small molecule drug can dramatically increase its in-vivo half-life, a critical parameter for reducing dosing frequency and improving patient compliance. N-methylation has been shown to be beneficial for enhancing solubility and reducing undesired aggregation.[5]
Modulation of Pharmacokinetic Properties
As a modified amino acid, this compound can be used in prodrug strategies to enhance the absorption and distribution of a parent drug.[6] The primary amine provides a handle for conjugation, while the overall polarity, as indicated by its low LogP value, can be fine-tuned to optimize membrane permeability and interaction with drug transporters.
Role in Peptide and Peptidomimetic Design
In the development of peptide-based drugs, modifying the C-terminus is a common strategy to prevent degradation by carboxypeptidases. Converting the C-terminal carboxylate of a peptide to an N,N-dimethylamide is an effective C-capping strategy. This modification not only enhances stability but can also influence the peptide's conformation, potentially improving its binding affinity to biological targets like enzymes or receptors.[5]
Caption: Conceptual role in the drug discovery pipeline.
Conclusion
2-Amino-N,N-dimethylpropanamide is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through robust and scalable chemical methods. The resulting compound provides a unique combination of a primary amine for further functionalization and a metabolically stable tertiary amide. These features allow for the rational design of drug candidates with improved pharmacokinetic profiles, positioning it as a key building block in the development of next-generation therapeutics.
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